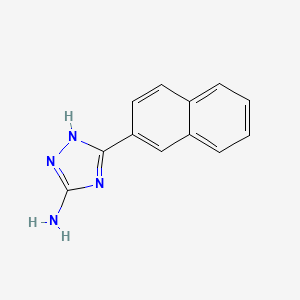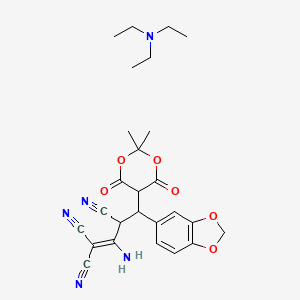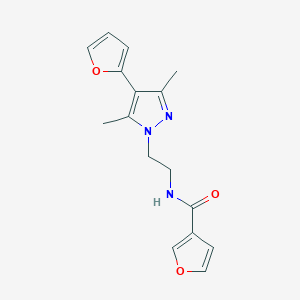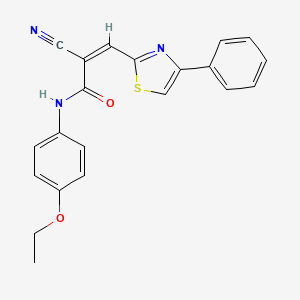
3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene derivatives have been widely studied due to their diverse biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties . They are a class of arenes, consisting of two ortho-fused benzene rings .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multicomponent reactions . For instance, 2-naphthol has been used as a starting material in various organic transformations due to its multiple reactive sites .Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex due to the presence of multiple functional groups. The structure is often analyzed using techniques like NMR spectroscopy .Chemical Reactions Analysis
Naphthalene derivatives can participate in a variety of chemical reactions due to the presence of multiple reactive sites . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can vary widely depending on their specific structure. For example, 2-naphthol has a melting point of 122 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine and its analogs have been studied for their potential antimicrobial properties. For instance, Desai et al. (2011) synthesized a series of 1,2,4-triazole and naphthalene analogs with diverse substituents, which exhibited strong inhibition against various bacterial and fungal strains, indicating significant antimicrobial action (Desai et al., 2011).
Material Science Applications
In material science, this compound derivatives have been synthesized and characterized for their physical properties. Kareem (2018) demonstrated the synthesis of novel derivatives of 1,2,4-Triazoles, showing that these compounds significantly modulate fluorescence properties, which could be beneficial for various applications in material science (Kareem, 2018).
Anticancer and Antioxidant Studies
Compounds derived from this compound have also been explored for their potential anticancer and antioxidant properties. Gaber et al. (2018) synthesized a series of metal complexes with ligands containing 1,2,4-triazole moiety and naphthalene, which showed potent antimicrobial, antioxidant, and antitumor activities. This indicates their potential as therapeutic agents (Gaber et al., 2018).
Flame Retardant Properties
In the field of flame retardancy, derivatives of this compound have been studied. Agrawal and Narula (2014) synthesized amines containing the naphthalene moiety and evaluated their effectiveness as flame retardants in epoxy resins, demonstrating excellent flame retardancy (Agrawal & Narula, 2014).
Fluorescence and Sensory Applications
Another area of research is the development of fluorescence and sensory materials. For instance, Abdurahman et al. (2020) designed and synthesized novel aggregation-induced emission (AIE) materials based on triazole and naphthalene, which displayed rapid response and high sensitivity as fluorescence film probes, indicating their potential in sensory applications (Abdurahman et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Zukünftige Richtungen
The future research directions in the field of naphthalene derivatives are vast. They include the development of new synthetic strategies, exploration of their biological activities, and their potential applications in various fields such as medicinal chemistry, material science, dyes and pigment science, and agrochemistry .
Biochemische Analyse
Biochemical Properties
Related compounds have shown interactions with various enzymes and proteins . The nature of these interactions could be influenced by the naphthalene moiety, which may intercalate with biomolecules, particularly nucleic acids.
Cellular Effects
Related naphthalene derivatives have shown neuroprotective effects in brain ischemia/reperfusion injury models . They have been observed to modulate inflammation, scavenge free radicals, ameliorate oxidative stress, and improve the energy metabolism of the brain .
Molecular Mechanism
Related compounds have shown potential anti-inflammatory and antioxidant roles by upregulating SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE and downregulating iNOS, HYOUP1, and MMP-3 .
Temporal Effects in Laboratory Settings
Related compounds have shown protective effects against hypoxia-induced toxicity in microglial cells .
Dosage Effects in Animal Models
Related compounds have shown neuroprotective effects in mouse brain ischemia models .
Metabolic Pathways
Related compounds have shown involvement in the ATP/P2X7-NLRP3 axis of dendritic cells .
Transport and Distribution
Related compounds have shown significant subcellular localization in mitochondria .
Subcellular Localization
Related compounds have shown significant subcellular localization in mitochondria .
Eigenschaften
IUPAC Name |
5-naphthalen-2-yl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-14-11(15-16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRAFYCODYLUIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2375098.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)
![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)


![(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2375109.png)

![8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2375114.png)



![(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2375120.png)
